REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](Cl)=[O:12]>CN(C)C=O>[OH:2][CH2:1][CH2:3][NH:4][C:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][N:5]=1)=[O:12]
|
Name
|
|
Quantity
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15.4 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
at 0°-10° and the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to 0°-5°
|
Type
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DISTILLATION
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Details
|
The dimethylformamide was distilled off under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
separated from the insoluble constituents
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
WASH
|
Details
|
elution agent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(=O)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |